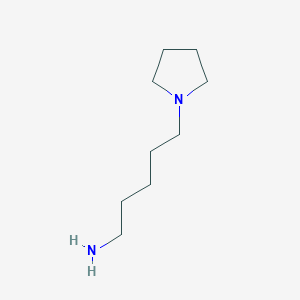
5-Pyrrolidinoamylamine
Übersicht
Beschreibung
5-Pyrrolidinoamylamine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.2712. It is used for research and development purposes1.
Synthesis Analysis
While specific synthesis methods for 5-Pyrrolidinoamylamine were not found, pyrrolidine compounds are often synthesized from different cyclic or acyclic precursors3. The synthesis involves ring construction or functionalization of preformed pyrrolidine rings3.
Molecular Structure Analysis
The molecular structure of 5-Pyrrolidinoamylamine consists of nine carbon atoms, twenty hydrogen atoms, and two nitrogen atoms12. However, the specific structural details such as bond lengths and angles were not found in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving 5-Pyrrolidinoamylamine were not found in the search results. However, it’s important to note that the reactions of such compounds can be influenced by various factors such as temperature, pressure, and the presence of other substances4.
Physical And Chemical Properties Analysis
5-Pyrrolidinoamylamine has a molecular weight of 156.2712. The safety data sheet indicates that it should be stored and handled carefully to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes1. However, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results1.
Wissenschaftliche Forschungsanwendungen
-
Production of Tetrapyrrole Compounds
- Field : Microbiology and Biotechnology
- Application : 5-ALA is the precursor for the biosynthesis of tetrapyrrole compounds .
- Methods : Microbial production of 5-ALA has been regarded as an alternative to chemical synthesis methods. This involves whole-cell enzymatic transformation, metabolic pathway engineering, and cell-free processes .
- Results : The microbial production of 5-ALA has drawn intensive attention due to its broad applications in the medical and agricultural fields .
-
Photodynamic Therapy (PDT) for Cancer Treatment
- Field : Cancer Research and Clinical Oncology
- Application : 5-ALA is used as a photosensitizer in PDT, a promising cancer treatment that kills cancer cells selectively by stimulating reactive oxygen species generation .
- Methods : Scholars have investigated nano-delivery techniques to improve 5-ALA administration and efficacy in PDT. This includes the use of nanoparticles, liposomes, and gels .
- Results : Despite challenges, 5-ALA nano-delivery methods have shown potential to improve PDT for cancer treatment .
-
Animal Feed Additive
-
Plant Growth Regulator
- Field : Agroforestry
- Application : 5-ALA can be used as a new plant growth regulator to promote seed germination, plant growth, enhance stress tolerance, increase crop yield, and improve product quality .
- Methods : It is applied to plants in various concentrations depending on the desired effect .
- Results : Healthier and more robust plants, reduced use of chemical fertilizers and pesticides, improved ecological environment, and better human production and living conditions .
-
Biological Pesticides, Fungicides, and Herbicides
- Field : Agriculture
- Application : When the concentrations of 5-ALA are higher than 838 mg L −1 (about 5 mmol L −1), it can be used as biological pesticides, fungicides, and herbicides .
- Methods : It is applied to crops in the required concentrations .
- Results : Effective control of pests and diseases, leading to healthier crops .
-
Nanovehicle for Drug Delivery
- Field : Nanomedicine
- Application : 5-ALA is used in the creation of nanovehicles for drug delivery, primarily for skin cancer treatments and to visualize brain tumors in neurosurgery .
- Methods : The compound is incorporated into nanoparticles which are then used to deliver the drug to the target site .
- Results : Improved efficacy of drug delivery and treatment outcomes .
-
Thinning Surplus Flowers and Promoting Fruit Coloration
- Field : Horticulture
- Application : When ALA concentrations are 100–300 mg L −1, it can be used to thin surplus flowers in the spring of orchards and promote fruit coloration before maturation .
- Methods : It is applied to plants in the required concentrations .
- Results : Improved fruit quality and yield .
-
Photosensitizer in Photodynamic Diagnosis of Various Cancers
- Field : Oncology
- Application : 5-ALA can be converted into protoporphyrin IX, which is a powerful photosensitizer to cause photosensitive effect . Therefore, 5-ALA is successfully used in the treatment of various cancers .
- Methods : It is administered to patients and then activated by light to destroy cancer cells .
- Results : Improved cancer treatment outcomes .
-
Intraoperative Visualization of High-Grade Glioma
-
Regulation of Photosynthesis and Stress Tolerance in Plants
- Field : Plant Physiology
- Application : ALA is involved in the regulation of the whole process of photosynthesis. In stress tolerance, ALA induces plant preventive and protective systems through the NO/H 2 O 2 signaling network .
- Methods : It is applied to plants in the required concentrations .
- Results : Enhanced plant health and robustness, increased crop yield, and improved product quality .
-
Promotion of Anthocyanin and Flavonol Biosynthesis and Accumulation
- Field : Plant Biochemistry
- Application : In secondary metabolism, ALA regulates many gene expressions encoding transcription factors or function proteins to promote anthocyanin and flavonol biosynthesis and accumulation .
- Methods : It is applied to plants in the required concentrations .
- Results : Improved plant health and robustness, increased crop yield, and improved product quality .
Safety And Hazards
Safety measures for handling 5-Pyrrolidinoamylamine include moving to fresh air if inhaled, washing off with soap and plenty of water if it comes into contact with skin, rinsing with pure water for at least 15 minutes if it comes into contact with eyes, and seeking immediate medical attention if ingested1. It’s also advised to avoid dust formation and to use personal protective equipment when handling this compound1.
Zukünftige Richtungen
Specific future directions for the research and development of 5-Pyrrolidinoamylamine were not found in the search results. However, the field of chemical research and development is always evolving, with ongoing efforts to improve synthesis methods, understand mechanisms of action, and enhance safety protocols.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.
Eigenschaften
IUPAC Name |
5-pyrrolidin-1-ylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c10-6-2-1-3-7-11-8-4-5-9-11/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGARYFRHBPNMCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427091 | |
| Record name | 5-Pyrrolidinoamylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrrolidinoamylamine | |
CAS RN |
71302-71-1 | |
| Record name | 5-Pyrrolidinoamylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyrrolidin-1-yl)pentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1365436.png)
![(E)-4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365446.png)
![(E)-4-[4-(diaminomethylideneamino)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1365447.png)
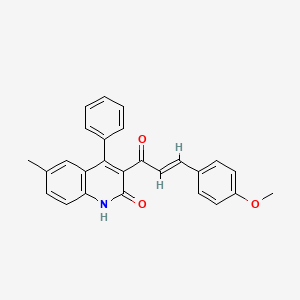
![(E)-4-[4-[(3,5-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365451.png)
![(2E)-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365453.png)
![(2E)-3-{N-[2-(4-methoxyphenyl)acetylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1365458.png)
![(E)-4-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365460.png)
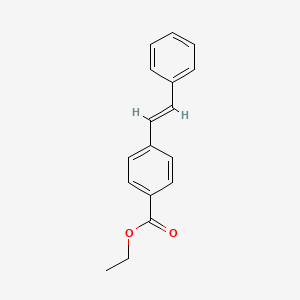
![3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid](/img/structure/B1365462.png)
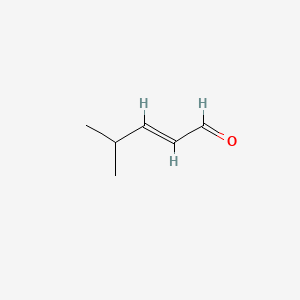
![(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine](/img/structure/B1365464.png)
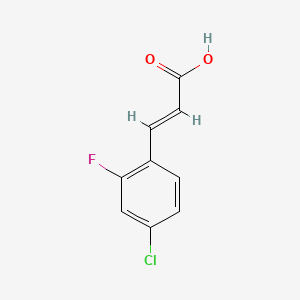
![1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide](/img/structure/B1365470.png)